Cas no 52143-73-4 (Benzenamine, 5-[(4-methylphenyl)thio]-2-nitro-)
52143-73-4 structure
Product Name:Benzenamine, 5-[(4-methylphenyl)thio]-2-nitro-
CAS-nummer:52143-73-4
MF:C13H12N2O2S
MW:260.311581611633
CID:360476
PubChem ID:20362819
Update Time:2025-04-19
Benzenamine, 5-[(4-methylphenyl)thio]-2-nitro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 5-[(4-methylphenyl)thio]-2-nitro-
- 2-amino-4-(p-methylphenylthio)-1-nitrobenzene
- 5-(4-methylphenyl)sulfanyl-2-nitroaniline
- 5-[(4-Methylphenyl)sulfanyl]-2-nitroaniline
- A1-44019
- DTXSID80606084
- SCHEMBL11631033
- 2-Nitro-5-(p-tolylthio)aniline
- 52143-73-4
- 2-amino-4-(4'-methylphenylthio)-nitrobenzene
- AKOS025120311
- SRMIYTDFWDHSCC-UHFFFAOYSA-N
-
- Inchi: 1S/C13H12N2O2S/c1-9-2-4-10(5-3-9)18-11-6-7-13(15(16)17)12(14)8-11/h2-8H,14H2,1H3
- InChI-sleutel: SRMIYTDFWDHSCC-UHFFFAOYSA-N
- LACHT: S(C1C=CC(C)=CC=1)C1=CC=C(C(=C1)N)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 260.06206
- Monoisotopische massa: 260.06194880g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 287
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 97.1Ų
Experimentele eigenschappen
- PSA: 69.16
Benzenamine, 5-[(4-methylphenyl)thio]-2-nitro- Gerelateerde literatuur
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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